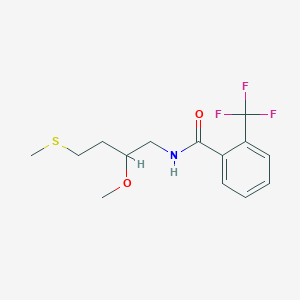
N-(2-Methoxy-4-methylsulfanylbutyl)-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Methoxy-4-methylsulfanylbutyl)-2-(trifluoromethyl)benzamide, also known as MMB-2201, is a synthetic cannabinoid that is commonly used in scientific research. It is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system in the human body. MMB-2201 has been found to have a wide range of biochemical and physiological effects, and its mechanism of action has been extensively studied.
作用機序
N-(2-Methoxy-4-methylsulfanylbutyl)-2-(trifluoromethyl)benzamide acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system in the human body. When N-(2-Methoxy-4-methylsulfanylbutyl)-2-(trifluoromethyl)benzamide binds to these receptors, it activates a series of signaling pathways that lead to the release of various neurotransmitters and hormones. This results in a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(2-Methoxy-4-methylsulfanylbutyl)-2-(trifluoromethyl)benzamide has been found to have a wide range of biochemical and physiological effects. It has been shown to have analgesic, anti-inflammatory, and neuroprotective properties. N-(2-Methoxy-4-methylsulfanylbutyl)-2-(trifluoromethyl)benzamide has also been found to modulate the release of various neurotransmitters, including dopamine, serotonin, and noradrenaline. It has also been shown to have effects on the immune system, the cardiovascular system, and the reproductive system.
実験室実験の利点と制限
One of the main advantages of using N-(2-Methoxy-4-methylsulfanylbutyl)-2-(trifluoromethyl)benzamide in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of cannabinoids on specific physiological processes. However, one of the limitations of using N-(2-Methoxy-4-methylsulfanylbutyl)-2-(trifluoromethyl)benzamide is its potential for toxicity and adverse effects. Careful dosing and monitoring are required to ensure the safety of the subjects in the experiments.
将来の方向性
There are many potential future directions for research involving N-(2-Methoxy-4-methylsulfanylbutyl)-2-(trifluoromethyl)benzamide. One area of interest is the development of new drugs based on the structure of N-(2-Methoxy-4-methylsulfanylbutyl)-2-(trifluoromethyl)benzamide that have improved potency, selectivity, and safety profiles. Another area of interest is the study of the effects of N-(2-Methoxy-4-methylsulfanylbutyl)-2-(trifluoromethyl)benzamide on specific physiological processes, such as pain, inflammation, and cancer. Finally, the development of new methods for synthesizing N-(2-Methoxy-4-methylsulfanylbutyl)-2-(trifluoromethyl)benzamide and other synthetic cannabinoids could lead to improved access to these compounds for research purposes.
合成法
The synthesis of N-(2-Methoxy-4-methylsulfanylbutyl)-2-(trifluoromethyl)benzamide involves a series of chemical reactions that start with the conversion of 2-(trifluoromethyl)benzoyl chloride to 2-(trifluoromethyl)benzoic acid. This is followed by the reaction of the acid with 2-amino-4-methylthiobutane to form the intermediate product, N-(2-Methoxy-4-methylsulfanylbutyl)-2-(trifluoromethyl)benzamide. The final step involves the purification of the product using chromatography techniques.
科学的研究の応用
N-(2-Methoxy-4-methylsulfanylbutyl)-2-(trifluoromethyl)benzamide has been extensively used in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been found to have analgesic, anti-inflammatory, and neuroprotective properties. N-(2-Methoxy-4-methylsulfanylbutyl)-2-(trifluoromethyl)benzamide has also been used to study the effects of cannabinoids on cancer cells and their potential as anticancer agents.
特性
IUPAC Name |
N-(2-methoxy-4-methylsulfanylbutyl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO2S/c1-20-10(7-8-21-2)9-18-13(19)11-5-3-4-6-12(11)14(15,16)17/h3-6,10H,7-9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYVMULZSXVCLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)C1=CC=CC=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-methoxy-4-(methylsulfanyl)butyl]-2-(trifluoromethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

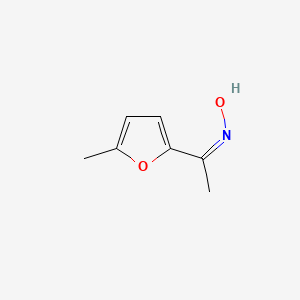
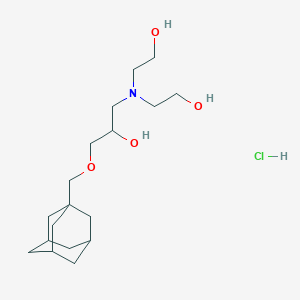
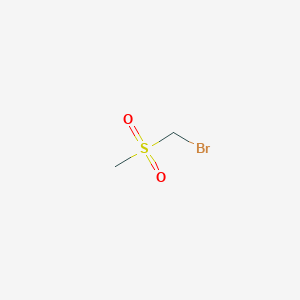

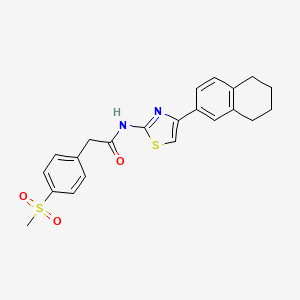
![3-(2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2703828.png)
![1-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)-4-pentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2703830.png)
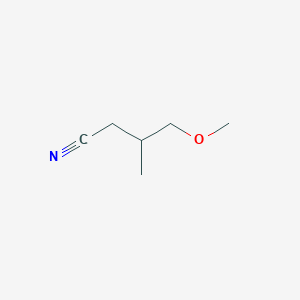
![N-(2-ethoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2703836.png)
![8-(4-fluorophenyl)-4-oxo-N-(pyridin-3-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2703838.png)
![Ethyl 5-(2-cyclohexylacetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2703839.png)

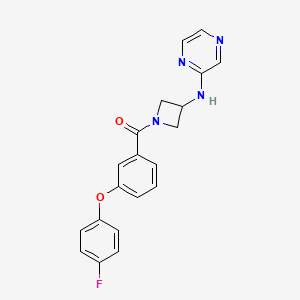
![1-(3-nitrophenyl)-N-[2-[2-[2-[(3-nitrophenyl)methylideneamino]ethoxy]ethoxy]ethyl]methanimine](/img/structure/B2703843.png)